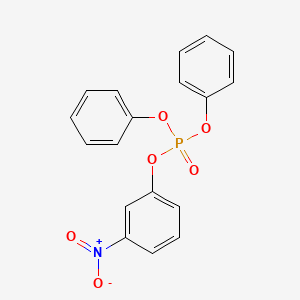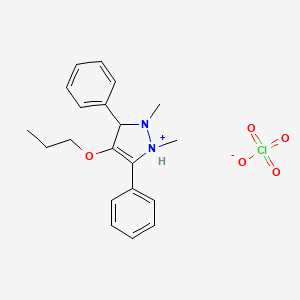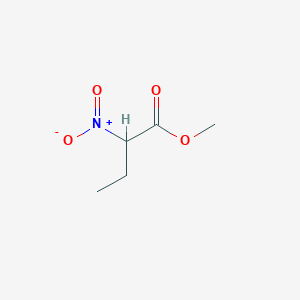![molecular formula C20H40N2 B14596611 3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile CAS No. 60472-37-9](/img/structure/B14596611.png)
3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile is a chemical compound with the molecular formula C20H40N2 It is known for its unique structure, which includes a long hexadecanyl chain and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile typically involves the reaction of hexadecan-2-ylamine with acrylonitrile in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The general reaction scheme can be represented as follows:
[ \text{Hexadecan-2-ylamine} + \text{Acrylonitrile} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalysts and purification techniques ensures that the compound is produced at a large scale with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where the nitrile group or the hexadecanyl chain is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.
Scientific Research Applications
3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group and the hexadecanyl chain play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Hexadecan-2-yl)(ethyl)amino]propanenitrile
- 3-[(Hexadecan-2-yl)(propyl)amino]propanenitrile
- 3-[(Hexadecan-2-yl)(butyl)amino]propanenitrile
Uniqueness
3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile is unique due to its specific combination of a long hexadecanyl chain and a nitrile group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
60472-37-9 |
|---|---|
Molecular Formula |
C20H40N2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
3-[hexadecan-2-yl(methyl)amino]propanenitrile |
InChI |
InChI=1S/C20H40N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2)22(3)19-16-18-21/h20H,4-17,19H2,1-3H3 |
InChI Key |
KQFPMMATADSDDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)N(C)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)







![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)


